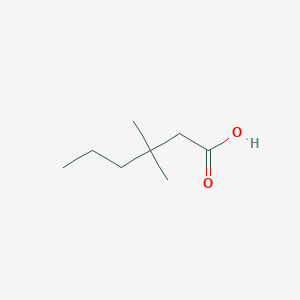

3,3-dimethylhexanoic Acid

Description

Contextual Significance within Branched-Chain Fatty Acid Chemistry

Branched-chain fatty acids (BCFAs) are a diverse group of fatty acids that feature one or more methyl groups on their carbon chain. This branching distinguishes them from their straight-chain counterparts, leading to altered physical properties such as lower melting points and different metabolic pathways. The position of the methyl groups significantly influences the molecule's chemical reactivity and biological activity.

In the context of BCFAs, 3,3-dimethylhexanoic acid is notable for its gem-dimethyl substitution at the C3 position. This structural feature is a key point of investigation in organic synthesis and medicinal chemistry. The specific placement of these methyl groups can influence how the molecule interacts with biological systems and its potential as a building block for more complex molecules. Research into related dimethylated fatty acids, such as 3,5-dimethylhexanoic acid, highlights how the positioning of methyl groups can affect the compound's properties and applications.

Overview of Research Trajectories and Interdisciplinary Relevance

Initial research into this compound and similar branched acids often focused on their synthesis. For instance, early methods included the anodic synthesis of 3,3-dimethylated branched acids. nist.gov More recent synthetic routes have also been explored, such as the ozonolysis of isophorone (B1672270) to produce related keto-acids that can serve as precursors. prepchem.com

The interdisciplinary relevance of this compound and its derivatives is expanding. In medicinal chemistry, for example, derivatives such as 3-amino-5,5-dimethylhexanoic acid have been synthesized and studied for their potential effects on enzymes like carnitine acyltransferases, which are involved in fatty acid metabolism. acs.orgnih.gov These studies explore how the structural features of such compounds, including the dimethyl substitution, influence their inhibitory activity.

Furthermore, the broader class of branched-chain fatty acids is being investigated for its role in various biological processes. Studies on other dimethylated fatty acids, such as 2,6-dimethylheptanoic acid and 4,8-dimethylnonanoic acid, are exploring their potential as treatments for mitochondrial fatty acid β-oxidation disorders. nih.gov This line of research underscores the growing interest in the unique metabolic fates and therapeutic potential of BCFAs. The physical properties of branched-chain fatty acids, influenced by their methyl substitutions, are also relevant in materials science, as demonstrated by research into ionic liquids for biomedical applications.

Below is a table summarizing the key chemical identifiers for this compound:

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C8H16O2 cymitquimica.comnist.govnih.gov |

| Molecular Weight | 144.21 g/mol nih.gov |

| CAS Number | 90808-83-6 cymitquimica.comnist.govnih.gov |

| InChI Key | RXGNLXFTAIDOBZ-UHFFFAOYSA-N cymitquimica.comnist.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-5-8(2,3)6-7(9)10/h4-6H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGNLXFTAIDOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463632 | |

| Record name | 3,3-dimethylhexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90808-83-6 | |

| Record name | 3,3-dimethylhexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Stereochemical Control

Targeted Synthesis of 3,3-Dimethylhexanoic Acid and its Key Precursors

The synthesis of this compound, a branched-chain carboxylic acid, requires precise methods for assembling its unique carbon framework. The gem-dimethyl group at the C3 position presents a significant synthetic challenge, necessitating strategic approaches to avoid steric hindrance and achieve good yields.

The fundamental challenge in synthesizing this compound lies in the construction of its specific carbon backbone. General methodologies for analogous branched-chain acids often involve alkylation or condensation reactions. smolecule.com A primary strategy involves the alkylation of a suitable precursor, such as an ester enolate, with an appropriate electrophile. For instance, the synthesis could theoretically start from a derivative of isobutyric acid, which provides the gem-dimethyl group, followed by chain extension. Another approach involves condensation reactions using ketones or aldehydes as starting materials to build the carbon chain under controlled conditions. smolecule.com

More complex, multi-step syntheses may also be employed, particularly when specific stereochemistry is required. For example, in the synthesis of related complex molecules, the dimethylhexanoic acid moiety is sometimes synthesized separately and then attached to a larger structure. mdpi.com

Achieving regioselectivity (controlling the position of chemical bond formation) and diastereoselectivity (controlling the formation of stereoisomers) is critical in the synthesis of substituted hexanoic acids. While specific literature on the diastereoselective synthesis of this compound is sparse, principles can be drawn from the synthesis of more complex, structurally related compounds.

For example, the synthesis of (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid, a component of the natural product homophymine A, demonstrates powerful stereocontrol methods that could be adapted. nih.gov Key steps in this synthesis include Evans' asymmetric alkylation and the anti-selective asymmetric hydrogenation of a chiral α-amino-β-keto ester. nih.gov The hydrogenation step, utilizing a Ruthenium-BINAP (Ru-BINAP) catalyst, proceeds with high diastereoselectivity (95:5), yielding the desired anti product. wiley.com Such catalytic systems are crucial for controlling the stereochemistry at multiple centers. wiley.com This highlights how the choice of catalyst and reaction conditions can selectively produce one diastereomer over others.

In contrast, more complex transformations involving the creation of multiple stereocenters often result in lower yields. The diastereoselective hydrogenation step in the synthesis of the homophymine A fragment, for example, affords the desired product in a 76% yield after purification. wiley.com Other specialized reactions, such as those used in peptide synthesis to couple complex fragments, show a broad range of efficiencies depending on the reagents used. For example, macrolactonization yields can range from 12% to 25%, while macrolactamization reactions have been optimized to achieve yields as high as 75% using specific coupling agents. mdpi.com A patent for a related diester reported a yield of 32% for one of its synthetic steps. google.com

This data illustrates a common trade-off in organic synthesis: simpler, high-yielding steps are often balanced by more complex, lower-yielding transformations that are necessary to build specific structural or stereochemical features.

| Reaction Type | Specific Transformation Example | Reagents/Catalyst | Reported Yield | Source |

|---|---|---|---|---|

| Ester Hydrolysis | Ethyl 3,5-dimethylhexanoate to 3,5-dimethylhexanoic acid | Potassium hydroxide (B78521) (KOH) | 98% | |

| Asymmetric Hydrogenation | Hydrogenation of a chiral α-amino-β-keto ester | Ru-BINAP | 76% | wiley.com |

| Macrolactamization | Peptide cyclization | BOPCl | 75% | mdpi.com |

| Diester Synthesis Step | Synthesis of 6-(5-ethoxycarbonyl-5-methyl-hexyloxy)-2,2-dimethyl- hexanoic acid ethyl ester | - | 32% | google.com |

| Macrolactonization | Peptide cyclization | MNBA/DMAP | 25% | mdpi.com |

Regioselective and Diastereoselective Synthetic Routes

Enantioselective Synthesis and Resolution of this compound Stereoisomers

Since this compound is a chiral molecule (existing as a racemic mixture of two enantiomers), methods to produce or separate single enantiomers are of significant interest in fields like pharmacology. ontosight.ai

Enantioselective synthesis aims to create a single enantiomer directly. This is often achieved using either chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliary Approach: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is then removed. The Evans' asymmetric alkylation is a classic example of this approach and has been used in the synthesis of chiral building blocks related to dimethylhexanoic acids. nih.gov This method provides reliable control over the formation of new stereocenters.

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The asymmetric hydrogenation of an α-amino-β-keto ester using a chiral Ru-BINAP catalyst is a prime example, achieving high diastereoselectivity and enantioselectivity. wiley.com Other potential strategies for related structures include asymmetric epoxidation, dihydroxylation, or aminohydroxylation to introduce chiral centers with high selectivity.

When an enantioselective synthesis is not feasible or a racemic mixture is produced, the enantiomers must be separated. Chromatographic resolution is a primary method for achieving this separation. High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for resolving enantiomers. ontosight.ai This is accomplished by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and elute separately.

| Parameter | Description |

|---|---|

| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. |

| Stationary Phase (CSP) | A chiral molecule (e.g., a polysaccharide derivative, protein, or synthetic polymer) is immobilized on a solid support (typically silica (B1680970) gel). |

| Mobile Phase | A solvent system (e.g., a mixture of hexane (B92381) and isopropanol) is chosen to optimize the separation efficiency. |

| Detection & Outcome | A detector (e.g., UV-Vis) records two separate peaks, one for each enantiomer, allowing for their quantification and collection. ontosight.ai |

Strategies for Controlling Absolute Configuration

The generation of specific enantiomers or diastereomers from a this compound framework relies on established asymmetric synthesis techniques. These strategies are not applied to the parent acid directly but to derivatives where a chiral center has been introduced, for instance, by adding a substituent at the C2 or C4 position.

Key strategies include:

Chiral Auxiliaries: A common approach involves covalently attaching a chiral auxiliary to a derivative of this compound. The auxiliary, often a readily available and recoverable chiral molecule like pseudoephedrine, directs the stereochemical outcome of subsequent reactions, such as alkylation at the α-carbon. caltech.edu After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

Catalytic Asymmetric Synthesis: This method employs a small amount of a chiral catalyst to control the stereochemistry of a reaction. For instance, the synthesis of chiral amino acid analogs based on a dimethylhexanoic acid backbone can be achieved through catalytic asymmetric hydrogenation of an unsaturated precursor. vulcanchem.com This technique is highly efficient and can produce products with high enantiomeric excess.

Chiral Pool Synthesis: This strategy utilizes naturally occurring chiral molecules as starting materials. While not directly starting from this compound, this approach is used to create structurally similar chiral acids. For example, precursors like L-threonine can be functionalized to produce complex, non-natural amino acids with multiple stereocenters, such as (2R)-2-Amino-3,4-dimethylhexanoic acid. vulcanchem.com

Chiral Resolution: In cases where a racemic mixture of a chiral derivative is synthesized, chiral resolution can be employed to separate the enantiomers. This is often accomplished using chiral chromatography, where the mixture is passed through a stationary phase that is itself chiral, leading to differential retention of the enantiomers. aocs.org

Chemical Derivatization for Functional Exploration

The functionalization of this compound into various derivatives is crucial for exploring its potential in different scientific domains. By converting the carboxylic acid or modifying the alkyl chain, researchers can create novel molecules for metabolic, mechanistic, and pharmaceutical studies.

Synthesis of Acylcarnitine Derivatives for Metabolic Research

Acylcarnitines are pivotal in cellular metabolism, acting as transport shuttles for fatty acids across the inner mitochondrial membrane for β-oxidation. metwarebio.com The synthesis of specific acylcarnitine derivatives, such as 3,3-dimethylhexanoylcarnitine, provides essential standards for identifying and quantifying metabolites in biological samples, which is vital for diagnosing and understanding inherited metabolic disorders. researchgate.netmdpi.com

A documented method for the synthesis of 3,3-dimethylhexanoylcarnitine involves a two-step process researchgate.net:

Acid Chloride Formation: this compound is reacted with thionyl chloride (SOCl₂) to convert the carboxylic acid into the more reactive acyl chloride.

Esterification with L-carnitine: The resulting 3,3-dimethylhexanoyl chloride is then combined with L-carnitine to form the final acylcarnitine ester.

The availability of these synthetic standards is critical for analytical techniques like tandem mass spectrometry (MS/MS), which are used in newborn screening and metabolic profiling to detect abnormal levels of specific acylcarnitines. rbmb.netresearchgate.net

Preparation of Labeled Derivatives for Mechanistic Elucidation

Isotopically labeled compounds are indispensable tools for tracing the metabolic fate of molecules and elucidating reaction mechanisms. The incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into the structure of this compound allows researchers to follow the molecule through complex biological pathways without altering its chemical properties.

Synthesis of labeled derivatives can be complex. For example, a synthetic scheme for a deuterated analog of a dimethylhexanoic acid derivative, ethyl 6-bromo-2,2-dimethylhexanoate-3,3,4,4,5,5,6,6-d8, has been reported. mit.edu This highlights that specific positions on the carbon chain can be targeted for deuteration. Further modifications can then be made, such as converting the bromo group to an azide, and subsequently hydrolyzing the ester to the labeled carboxylic acid. mit.edu Other research has also documented deuterium incorporation experiments on related structures like 6-methoxy-3,3-dimethylhexanoic acid. doi.org These labeled variants are crucial for mechanistic studies, including kinetic isotope effect measurements and metabolic flux analysis.

Synthesis of Branched-Chain Amino Acid Analogs

Branched-chain amino acids (BCAAs) are essential amino acids with important physiological roles. nih.govwikipedia.org Synthetic analogs of BCAAs are of great interest in medicinal chemistry for their potential to modulate enzyme activity or act as building blocks for novel peptides. The dimethylhexanoic acid scaffold provides a unique, non-proteinogenic backbone for creating such analogs.

A notable example is the synthesis of 3-amino-5,5-dimethylhexanoic acid, which was created as an isosteric analog of aminocarnitine to study its effects on carnitine acyltransferases. nih.gov The synthesis and subsequent resolution of its enantiomers (R-(-)-7 and S-(+)-7) allowed for detailed investigation into the stereoselective inhibition of these enzymes. The study found that the R-enantiomer was a more potent inhibitor of carnitine acetyltransferase than the S-enantiomer, demonstrating the importance of stereochemistry for biological activity. nih.gov

General strategies for producing such non-natural amino acids often involve the asymmetric introduction of an amino group onto the carboxylic acid backbone, using methods like those described for stereochemical control. vulcanchem.com

Sophisticated Analytical Techniques for Structural Elucidation and Quantification

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopy offers a detailed view into the molecular architecture of 3,3-dimethylhexanoic acid, confirming its atomic connectivity and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of this compound. Both ¹H and ¹³C NMR provide unique information about the carbon skeleton and the chemical environment of the hydrogen atoms.

In the ¹H NMR spectrum, the absence of a proton at the C3 position is a key indicator of the 3,3-disubstitution pattern. The signals for the straight-chain portion of the molecule (propyl group at C4, C5, C6) and the methylene (B1212753) group at C2 will appear at characteristic chemical shifts. The two methyl groups at the C3 position are chemically equivalent and would produce a sharp singlet, a hallmark feature distinguishing it from other isomers like 3,5-dimethylhexanoic acid where methyl groups are in different environments and show splitting.

The ¹³C NMR spectrum provides a clear map of the carbon framework. A crucial signal is that of the quaternary carbon at the C3 position, which would appear in a distinct region of the spectrum and would be notably weaker in intensity compared to protonated carbons. The carbonyl carbon of the carboxylic acid group will have the largest chemical shift, typically above 175 ppm.

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| C1 (-COOH) | 10-12 (broad s, 1H) | ~179 |

| C2 (-CH₂-) | ~2.2 (s, 2H) | ~45-50 |

| C3 (-C(CH₃)₂-) | - | ~35-40 |

| C4 (-CH₂-) | ~1.3-1.4 (m, 2H) | ~40-45 |

| C5 (-CH₂-) | ~1.2-1.3 (m, 2H) | ~17-22 |

| C6 (-CH₃) | ~0.9 (t, 3H) | ~14 |

| C3-Methyls (-CH₃) | ~1.0 (s, 6H) | ~25-30 |

Note: These are predicted values based on general principles and data from similar structures. Actual values may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. It provides a highly accurate mass measurement, allowing for the determination of the molecular formula, C₈H₁₆O₂. The exact mass of this compound is 144.11503 Da, which can be precisely measured by HRMS to distinguish it from other compounds with the same nominal mass. nih.govchemspider.com

Electron ionization (EI) mass spectrometry reveals the compound's fragmentation pattern, which is crucial for structural confirmation. For this compound, the fragmentation is dictated by the branched structure. Key fragmentation pathways include the cleavage of bonds adjacent to the quaternary carbon (α-cleavage). The loss of a propyl radical (C₃H₇•) is a prominent fragmentation pathway. The mass spectrum of the homologous compound 3,3-dimethylheptanoic acid shows characteristic fragments that can be used to predict the behavior of this compound. nih.gov

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value | Predicted Fragment Ion | Fragment Lost |

|---|---|---|

| 144 | [C₈H₁₆O₂]⁺• | Molecular Ion |

| 129 | [C₇H₁₃O₂]⁺ | •CH₃ |

| 101 | [C₅H₉O₂]⁺ | •C₃H₇ (propyl radical) |

| 87 | [C₄H₇O₂]⁺ | •C₄H₉ (butyl radical) |

| 57 | [C₄H₉]⁺ | •C₄H₇O₂ |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by the distinct absorption bands of the carboxylic acid group and the C-H bonds of the alkane structure.

The most prominent features in the IR spectrum are:

A very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer.

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration.

Absorptions due to C-H stretching from the methyl and methylene groups appear in the 2850-2960 cm⁻¹ region.

A C-O stretching vibration is typically observed in the 1200-1300 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 | Strong, Broad |

| Alkane C-H | Stretch | 2850-2960 | Strong |

| Carbonyl C=O | Stretch | 1700-1725 | Strong, Sharp |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Chromatographic Separation and Detection

Chromatographic methods are essential for isolating this compound from complex mixtures, particularly for separating it from its structural isomers and for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like fatty acids. Due to the polarity and low volatility of carboxylic acids, derivatization is typically required before GC analysis. libretexts.org Common derivatization methods include esterification to form more volatile methyl esters or other alkyl esters.

GC is particularly crucial for separating this compound from its various structural isomers (e.g., 3,5-dimethylhexanoic acid, 4,5-dimethylhexanoic acid, etc.). High-resolution capillary columns with specific stationary phases are employed to achieve separation based on differences in boiling points and interactions with the stationary phase. vurup.sk For instance, studies on perfluorinated fatty acid isomers have demonstrated successful separation using standard non-chiral columns after derivatization. researchgate.net While this compound itself is not chiral, GC can be used to separate enantiomers of chiral isomers, such as 3,5-dimethylhexanoic acid, typically after derivatization with a chiral reagent.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying low-abundance analytes in complex biological matrices such as plasma, serum, or tissue extracts. springernature.comresearchgate.net This method offers high sensitivity and selectivity.

For the analysis of this compound and other branched-chain fatty acids, a reversed-phase LC system is often used. Similar to GC, derivatization can enhance chromatographic performance and ionization efficiency. Reagents such as anilines or hydrazines can be used to tag the carboxylic acid group, improving detection in the mass spectrometer. mdpi.com The analytical workflow typically involves sample preparation to remove interferences, such as proteins and highly abundant lipids, often through protein precipitation or liquid-liquid extraction. springernature.commdpi.com

Tandem mass spectrometry (MS/MS) is used for detection, operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the derivatized molecule) and monitoring a specific product ion formed upon fragmentation. This high specificity allows for accurate quantification even in the presence of co-eluting compounds from the matrix. springernature.com The use of stable isotope-labeled internal standards is standard practice to correct for matrix effects and variations in sample processing and instrument response. mdpi.comcreative-proteomics.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-dimethylhexanoic acid |

| 4,5-dimethylhexanoic acid |

| 3,3-dimethylheptanoic acid |

| (R)-3,5-dimethylhexanoic acid |

| Perfluoro-3,5-dimethyl-hexanoic acid |

| 3,3-dimethylhexane |

| 2,2-dimethylhexanoic acid |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Complex Matrices

Stereochemical Characterization Methods

Determining the absolute three-dimensional arrangement of atoms, or stereochemistry, is fundamental to understanding a chiral molecule's interaction with other chiral entities, such as biological receptors.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light. acs.org This differential absorption, known as the CD effect, provides information about the molecule's three-dimensional structure. For complex molecules, the combination of CD spectroscopy with quantum mechanical calculations can be a nonempirical method for determining absolute configuration. nih.gov

While specific CD spectroscopy data for this compound is not detailed in the provided search results, the technique is widely applied to analogous chiral carboxylic acids. nih.gov For instance, induced circular dichroism (ICD) spectroscopy has been used to study complex systems involving host-guest interactions with chiral molecules. acs.org

X-ray crystallography stands as the most definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. d-nb.infonih.gov This technique involves diffracting X-rays through a crystal and analyzing the resulting diffraction pattern to build a three-dimensional electron density map of the molecule. soton.ac.uk

The determination of the absolute configuration relies on the anomalous scattering of X-rays by the atoms in the crystal. mit.edu Historically, the presence of heavy atoms was considered necessary for a reliable determination. However, advancements in technology and methods now allow for the determination of absolute configuration even for molecules containing only lighter atoms like oxygen, which is significant for many organic compounds. mit.edu The Flack parameter is a critical value in the analysis that helps to confirm the correctness of the determined absolute structure. nih.gov Although powerful, a significant challenge with this method is the difficulty in growing high-quality single crystals of some small molecules. d-nb.info

Derivatization is a chemical modification process that converts a compound into a new compound with properties that are more suitable for a particular analytical method. In the context of chiral analysis of carboxylic acids like this compound, derivatization is often employed to facilitate separation and detection. researchgate.netjfda-online.com

The primary goals of derivatization for chiral analysis are:

Formation of Diastereomers: By reacting the enantiomeric mixture with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. nih.gov These diastereomers have different physical properties and can be separated using non-chiral chromatographic techniques like standard gas chromatography (GC) or HPLC. researchgate.netresearchgate.net

Improved Volatility and Thermal Stability: For GC analysis, carboxylic acids are often derivatized to increase their volatility and prevent issues like peak tailing. Common derivatization reactions for this purpose include esterification and silylation. researchgate.net

Enhanced Detection: Derivatization can introduce a chromophore or fluorophore into the molecule, significantly improving its detectability by UV or fluorescence detectors in HPLC. nih.gov

A variety of chiral derivatizing agents are available for carboxylic acids, including chiral alcohols and amines. nih.gov For example, (S)-anabasine has been used as a CDA for chiral carboxylic acids, greatly enhancing their detectability in mass spectrometry. nih.gov Another approach involves using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation prior to GC-MS analysis. researchgate.net

Table 2: Common Derivatization Reagents for Carboxylic Acids

| Reagent Type | Example Reagent | Purpose |

| Esterification Reagents | Alcohols (in the presence of an acid catalyst) | Increase volatility for GC analysis. researchgate.net |

| Silylation Reagents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability for GC analysis. researchgate.net |

| Chiral Derivatizing Agents | (S)-anabasine | Formation of diastereomers for separation on achiral columns and enhanced MS detection. nih.gov |

| (S)-1-phenethyl chloride | Formation of diastereomers for GC-MS analysis. researchgate.net |

Biochemical and Microbial Metabolic Investigations

Elucidation of Metabolic Pathways Involving 3,3-Dimethylhexanoic Acid

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl groups on the carbon chain. nih.gov They are common components in many organisms, particularly bacteria, and can be found in mammals, usually as minor constituents in adipose tissues. portlandpress.comoup.com The most common BCFAs feature an iso structure (a methyl branch on the penultimate carbon) or an anteiso structure (a methyl branch on the antepenultimate carbon). mdpi.com

In many microorganisms, the synthesis of these BCFAs is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. mdpi.comfrontiersin.org These BCAAs are converted into branched-chain α-keto acids, which are then used to create primers like isobutyryl-CoA or 2-methylbutyryl-CoA for fatty acid synthase, leading to the formation of BCFAs. mdpi.comfrontiersin.org Fatty acid synthase (FASN) itself is known to be promiscuous and can incorporate methylmalonyl-CoA instead of malonyl-CoA, which introduces methyl branches onto the fatty acid chain. portlandpress.com

This compound, with its gem-dimethyl group at the C-3 position, represents a more complex structure than the typical iso- and anteiso-BCFAs. This structural feature suggests that its metabolic processing, both anabolic and catabolic, may not follow the common pathways established for singly-branched fatty acids. The presence of a quaternary carbon can present a steric hindrance to enzymes that typically metabolize fatty acids.

Microorganisms possess a vast and adaptable metabolic capacity, enabling them to utilize a wide array of organic compounds, including hydrocarbons, as carbon and energy sources. mdpi.com The degradation of fatty acids is a fundamental metabolic process. While specific studies detailing the use of this compound as a primary substrate for microbial growth are limited, the metabolism of structurally related compounds has been observed. For instance, bacteria such as Corynebacterium can metabolize 3-hydroxy-3-methylhexanoic acid, converting it into isovaleric acid. This demonstrates the microbial capacity to process branched-chain acids.

The ability of microbes to degrade plastics and other recalcitrant hydrocarbons further underscores their potential to metabolize complex branched structures. researchgate.net It is plausible that specific microbial strains, possibly through adaptation or possessing specialized enzymatic machinery, could utilize this compound. The metabolic process would likely involve initial oxidation steps to transform the alkyl chain into a more reactive form that can be channeled into central metabolic pathways, such as the beta-oxidation cycle, although modifications to the cycle would be necessary to handle the gem-dimethyl substitution. mdpi.comenviro.wiki

Significant insights into the potential biochemical effects of this compound come from studies on its structural analogs and their interactions with carnitine acyltransferases. These enzymes are crucial for the metabolism of fatty acids, as they facilitate the transport of acyl groups across mitochondrial membranes by reversibly transferring them from coenzyme A (CoA) to carnitine. researchgate.net

Studies on 3-hydroxy-5,5-dimethylhexanoic acid (HDH), an analog of carnitine that lacks the positive charge of the quaternary ammonium (B1175870) group, have shown it to be a competitive inhibitor of several carnitine acyltransferases. nih.gov Specifically, HDH inhibits carnitine acetyltransferase (CAT), carnitine palmitoyltransferase-I (CPT-I), and CPT-II. nih.gov Similarly, 3-amino-5,5-dimethylhexanoic acid, another analog lacking the positive charge, also acts as a competitive inhibitor of CAT and CPT-2, though it has no effect on CPT-1. acs.orgnih.gov

These findings suggest that while the positive charge on carnitine is not absolutely essential for binding to the enzyme, it is critical for the proper orientation of the substrate and for catalysis. nih.govnih.gov The inhibitory action of these uncharged analogs, including stereoselective inhibition by different enantiomers, highlights the specific structural requirements of the enzyme's binding site. nih.govnih.gov Given its structural similarity as a dimethyl-substituted hexanoic acid, it is conceivable that this compound or its metabolites could also interact with and potentially modulate the activity of carnitine acyltransferases, thereby influencing lipid metabolism.

| Compound | Enzyme | Inhibition Type | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| 3-Hydroxy-5,5-dimethylhexanoic acid (HDH) | CAT | Competitive | 8.3 mM | nih.gov |

| 3-Hydroxy-5,5-dimethylhexanoic acid (HDH) | CPT-I | Competitive | 3.6 mM | nih.gov |

| 3-Hydroxy-5,5-dimethylhexanoic acid (HDH) | CPT-II | Competitive | 2.8 mM | nih.gov |

| 3-Amino-5,5-dimethylhexanoic acid | CAT | Competitive | 2.5 mM | nih.gov |

| R-(-)-3-Amino-5,5-dimethylhexanoic acid | CAT | Competitive | 1.9 mM | nih.gov |

| S-(+)-3-Amino-5,5-dimethylhexanoic acid | CAT | Competitive | 9.2 mM | nih.gov |

| 3-Amino-5,5-dimethylhexanoic acid | CPT-2 | Competitive | 20 mM | nih.gov |

Role as a Substrate in Microbial Metabolism

Biotransformation and Catabolism Studies

The microbial degradation of hydrocarbons is a fundamental biogeochemical process. mdpi.com Aerobic degradation is typically initiated by oxygenase enzymes that introduce hydroxyl groups, making the molecule more susceptible to subsequent breakdown. enviro.wiki For a compound like this compound, an initial oxidation would likely occur at the terminal end of the chain or at a non-methylated carbon, followed by steps that channel it into a modified beta-oxidation pathway.

However, the gem-dimethyl group at the C-3 position poses a significant challenge to standard beta-oxidation. This structural feature prevents the formation of a keto group at the beta-carbon, which is a required step in the canonical pathway. Therefore, microbes would need alternative enzymatic strategies, such as an omega-oxidation pathway (acting on the terminal carbon) or an alpha-oxidation pathway, to bypass this metabolic block.

Under anaerobic conditions, degradation is slower and often involves syntrophic consortia of microorganisms. enviro.wiki The initial activation of the hydrocarbon occurs without oxygen, for example, through the addition of fumarate. enviro.wiki The breakdown of a branched-chain acid like this compound in an anaerobic environment would be a complex, multi-step process involving several different microbial species.

The study of analogous compounds provides valuable clues about the potential biotransformation of this compound. The metabolism of phytanic acid, a multi-branched fatty acid, involves an initial alpha-oxidation step to remove a single carbon and circumvent the methyl branch that obstructs beta-oxidation. A similar initial step might be necessary for the catabolism of this compound.

Furthermore, research on other dimethyl-substituted acids, such as 3,5-dimethylhexanoic acid, indicates their involvement in metabolic processes and their ability to influence enzyme activities related to lipid metabolism. The inhibitory effects of 3-hydroxy-5,5-dimethylhexanoic acid and 3-amino-5,5-dimethylhexanoic acid on carnitine acyltransferases demonstrate that such structures can enter and interact with key enzymatic sites, even if they are not processed as standard substrates. nih.govnih.gov These interactions suggest that this compound could act as a metabolic modulator or a competitive inhibitor in pathways involving fatty acid transport and oxidation. The degradation of BCFAs in bacteria is known to be linked to the synthesis of signaling molecules, indicating that the breakdown products of such acids can have specific biological roles. frontiersin.org

Microbial Degradation Mechanisms

Biosynthetic Precursors and Pathways in Biological Systems

Currently, there is a lack of established scientific literature detailing the specific biosynthetic precursors and metabolic pathways for this compound in biological systems. Extensive searches of chemical and biological databases indicate that this compound is primarily available through chemical synthesis. nih.govcymitquimica.comchemspider.com

While various branched-chain fatty acids are known to be produced naturally by microorganisms through pathways involving precursors like acetyl-CoA and malonyl-CoA, with methyl branches often derived from S-adenosyl methionine or by using alternative starter units like isobutyryl-CoA or 2-methylbutyryl-CoA, a specific pathway for the biosynthesis of this compound has not been identified. The gem-dimethyl substitution at the C-3 position presents a structural feature for which a natural enzymatic equivalent of the chemical synthetic routes has not been described.

Research into the microbial production of specialty chemicals is an active field, including the engineering of microorganisms to produce various fatty acids. google.com However, these studies have not reported the biosynthesis of this compound. Similarly, while related compounds like 3-hydroxy-3-methylhexanoic acid have been identified as human metabolites, the metabolic origin is distinct, and this compound itself is noted as a synthetic precursor for derivatives in chemical synthesis rather than a biological product.

Given the current state of research, this compound is considered a synthetic compound, and its presence in biological systems has not been documented as a result of a native biosynthetic pathway.

Environmental Distribution and Transformation Studies

Detection and Quantification in Environmental Samples

The detection of 3,3-dimethylhexanoic acid and its derivatives, particularly perfluorinated analogs like perfluoro-3,5-dimethylhexanoic acid (P35DMHxA), has been documented in various environmental matrices. researchgate.net Analytical methods have been developed to separate and quantify these isomers in environmental samples. For instance, a derivatization method using (S)-1-phenethyl chloride allows for the separation of perfluorooctanoic acid (PFOA) isomers and enantiomers by gas chromatography with electron-capture negative ionization mass spectrometry. researchgate.net This technique has been successfully applied to determine the concentrations of these compounds in river water. researchgate.net

Studies have reported the presence of chiral isomers of perfluorocarboxylic acids (PFCAs) in environmental samples. For example, a C9 chiral isomer has been frequently observed in samples, which is consistent with the occurrence of such isomers in both environmental and human samples derived from electrochemical fluorination (ECF) processes. researchgate.net The detection of these compounds underscores the importance of isomer-specific analysis in understanding the environmental distribution of complex chemical mixtures.

Table 1: Detection of this compound Analogs and Related Compounds in Environmental Samples

| Compound/Isomer | Matrix | Analytical Method | Concentration Range | Reference |

| Perfluoro-3-methyl-heptanoic acid enantiomers | River Water | GC-ECNI-MS with (S)-1-phenethyl chloride derivatization | 0.010-3.00 ng/mL (calibration curve range) | researchgate.net |

| Perfluoro-4-methyl-heptanoic acid enantiomers | River Water | GC-ECNI-MS with (S)-1-phenethyl chloride derivatization | 0.010-3.00 ng/mL (calibration curve range) | researchgate.net |

| Perfluoro-3,5-dimethyl-hexanoic acid enantiomers | River Water | GC-ECNI-MS with (S)-1-phenethyl chloride derivatization | Separated using an HP-5MS column | researchgate.netresearchgate.net |

| C9 Chiral Isomer (BC) | Environmental Samples | GC-MS | Frequently observed | researchgate.net |

Note: This table is interactive and can be sorted by clicking on the column headers.

Environmental Fate and Persistence of this compound and its Derivatives (e.g., perfluorinated analogs)

Per- and polyfluorinated alkyl substances (PFAS), including perfluorinated derivatives of this compound, are known for their high persistence in the environment. acs.org The strength of the carbon-fluorine bond contributes to their resistance to degradation. acs.org These compounds can enter the environment through various pathways, including industrial applications and the use of aqueous film-forming foams (AFFF). acs.orguib.no Once released, they can migrate through water, soil, and air. clu-in.org

Studies on PFAS hotspots, such as firefighting training sites, have shown that the distribution of isomers can vary with soil depth. uib.no Branched isomers have been observed to be enriched at greater depths, potentially due to their higher water solubility and leaching. uib.no Furthermore, the degradation of PFAS precursors is isomer-dependent, with branched precursors degrading at different rates than linear ones. uib.no The persistence of these compounds means that even years after a release event, elevated concentrations can still be detected in the local environment, such as in sediment and biota. nih.gov

The environmental behavior of these compounds is complex. While long-chain PFAS are known to bioaccumulate, the properties of their many isomers are still under investigation. acs.orgclu-in.org The voluntary phase-out of some long-chain PFAS by manufacturers has led to the introduction of replacement substances, whose environmental fate and potential hazards are not yet fully understood. acs.orgnih.gov

Enantioselective Biotransformation and Environmental Behavior of Chiral Isomers

The presence of a chiral center in molecules like this compound and its analogs means they can exist as different enantiomers. These enantiomers, while having identical physicochemical properties, can exhibit different biological activities and environmental fates due to their interactions with chiral biological molecules like enzymes. researchgate.net

Enantioselective processes can affect the environmental behavior of these chiral pollutants. researchgate.net For instance, enantioenriched chiral PFOA isomers found in environmental samples could be the result of several processes: the enantioselective biotransformation of a precursor, different degradation rates between enantiomers, or unequal sorption affinities to naturally occurring chiral surfaces like cellulose (B213188) in organic matter or the crystal lattice of minerals. researchgate.net

Research has shown that the enantiomeric fraction (EF) of certain chiral perfluorinated compounds in environmental samples can deviate from the racemic value (EF = 0.5) found in technical standards, suggesting that stereoselective processes are occurring in the environment. researchgate.net For example, an EF of 0.52 was reported for perfluoro-3-methyl-heptanoic acid in river sediment, which differs from the near-racemic value in the technical standard. researchgate.net This indicates that biological or chemical processes in the sediment are selectively degrading or sequestering one enantiomer over the other. The study of these enantioselective transformations is crucial for accurately assessing the environmental risk and persistence of chiral compounds. researchgate.netnih.gov

Computational and Theoretical Chemistry Approaches

Molecular Modeling and Conformation Analysis

Molecular modeling is employed to determine the three-dimensional structure and conformational preferences of 3,3-dimethylhexanoic acid. The presence of the gem-dimethyl group on the third carbon atom introduces significant steric hindrance, which heavily influences the molecule's preferred spatial arrangement compared to its linear isomer, n-hexanoic acid.

Conformational analysis involves identifying the molecule's stable energy minima. This process typically begins with building the 3D structure of the molecule using molecular builder software. Subsequently, energy minimization is performed using computational chemistry methods, such as molecular mechanics force fields (e.g., Open Babel force fields) or more accurate quantum mechanical calculations. acs.org The goal is to find the lowest energy conformers by systematically rotating the molecule's single bonds and calculating the potential energy at each step. For unbranched acids like butanoic acid, modeling can reveal multiple local minima, such as bent and straight-chain conformers. acs.org In the case of this compound, the bulky gem-dimethyl group restricts rotation around the C2-C3 and C3-C4 bonds, leading to a more defined set of low-energy conformations. The key dihedral angles, which define the backbone conformation, are critical parameters in this analysis.

| Dihedral Angle | Description | Expected Influence |

|---|---|---|

| O=C-C2-C3 | Defines the orientation of the carboxyl group relative to the alkyl chain. | Influences intramolecular hydrogen bonding and crystal packing. |

| C2-C3-C4-C5 | Determines the main chain's kink or extension. | Highly restricted due to steric clash with the gem-dimethyl groups. |

| C3-C4-C5-C6 | Defines the orientation of the terminal ethyl group. | Less restricted than C2-C3-C4-C5 but still influenced by the overall chain conformation. |

Quantum Mechanical Studies of Reactivity and Electronic Structure

Quantum mechanical (QM) calculations provide detailed information about the electronic properties of this compound, which are fundamental to understanding its chemical reactivity. Methods like Density Functional Theory (DFT) or semi-empirical methods are used to solve the Schrödinger equation for the molecule, yielding properties such as molecular orbital energies, charge distribution, and electrostatic potential maps.

Key descriptors derived from QM studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. For some classes of aliphatic carboxylic acids, the LUMO energy has been used as a descriptor in models predicting toxicity. nih.gov

The molecular electrostatic potential (MEP) map visually represents the charge distribution. For this compound, the MEP would show a region of high negative potential (red) around the carboxylic oxygen atoms, indicating the most likely site for electrophilic attack, and regions of positive potential (blue) around the carboxylic hydrogen, indicating the site for nucleophilic attack.

| Property | Description | Predicted Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates susceptibility to oxidation and electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to reduction and nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to the molecule's chemical stability and reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Atomic Partial Charges | Calculated charge on each atom. | Identifies specific electrophilic and nucleophilic centers. |

Prediction of Biochemical Interactions through Molecular Docking

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or DNA. sci-hub.setandfonline.com This method is crucial in drug discovery for estimating the binding affinity and orientation of a ligand in the active site of a receptor. nih.govajgreenchem.com

The docking process involves several steps:

Ligand and Protein Preparation: A three-dimensional structure of this compound is generated and optimized. A 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added. sci-hub.se

Binding Site Definition: The potential binding pocket on the protein is identified. This can be based on the location of a known, co-crystallized ligand or through algorithms that search the protein's surface for suitable cavities.

Conformational Sampling and Scoring: The docking software, such as AutoDock Vina, systematically places the ligand into the defined binding site in various conformations and orientations. ajgreenchem.com Each of these "poses" is evaluated using a scoring function, which calculates a score representing the predicted binding affinity (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction. tandfonline.com

For this compound, potential targets could include enzymes like acyl-CoA synthetases or transport proteins like serum albumin, which are known to interact with fatty acids. nih.gov The docking results can reveal key interactions, such as hydrogen bonds between the carboxylic acid group and polar amino acid residues, or hydrophobic interactions involving the alkyl chain.

| Step | Description | Common Software/Tools |

|---|---|---|

| 1. Ligand Preparation | Generate and optimize the 3D structure of this compound. | Avogadro, ChemDraw, MOE |

| 2. Target Selection & Preparation | Select a relevant protein target and prepare its structure. | Protein Data Bank (PDB), PyMOL, AutoDockTools |

| 3. Docking Simulation | Run the docking algorithm to predict binding poses and affinities. | AutoDock Vina, MOE, GOLD |

| 4. Analysis of Results | Visualize and analyze binding poses, interactions, and scoring values. | PyMOL, Discovery Studio, LigPlot+ |

Quantitative Structure-Activity Relationship (QSAR) Derivations for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. unlp.edu.ar These models are based on the principle that the structure of a molecule, encoded by numerical descriptors, determines its activity.

A QSPR study has been conducted on a series of aliphatic carboxylic acids to model their molar refraction (Rm), a property related to polarizability and molecular volume. mdpi.com This study included this compound in its dataset. The model was developed using a topological index known as ZEP, which is calculated based on the connectivity and electronic environment of the atoms in the molecule. The resulting linear equation demonstrated a strong correlation between the ZEP index and the experimental molar refraction for the set of carboxylic acids. mdpi.com

The study identified this compound as a compound with a notable error between its experimental and predicted molar refraction value, suggesting that its branched structure presents a specific challenge for the general model. mdpi.com Such analyses are valuable for refining predictive models and understanding how specific structural features, like gem-dimethyl substitution, influence molecular properties.

| Compound | Experimental Rm (cm³/mol) | Predicted Rm (cm³/mol) | Error |

|---|---|---|---|

| This compound | 40.92 | 40.45 | +0.47 |

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Methodologies for Enantiopure Forms

While 3,3-dimethylhexanoic acid possesses a quaternary stereocenter, making the synthesis of single enantiomers challenging, the development of methodologies for producing enantiopure chiral compounds is a major frontier in organic chemistry. tcichemicals.com The demand for enantiomerically pure forms is driven by the fact that different enantiomers of a molecule can have distinct biological activities. sciencenet.cn For instance, the therapeutic action of some stereoselective drugs is dependent on a specific three-dimensional arrangement.

Future research will likely focus on adapting and refining several key asymmetric synthesis strategies for this compound:

Asymmetric Catalysis : The use of transition-metal catalysts with chiral ligands has proven effective for reactions like asymmetric hydrogenation. wiley.com For example, ruthenium-BINAP catalyst systems have been successfully used in the diastereoselective synthesis of related complex molecules like (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid. wiley.comnih.gov Future work could involve designing specific catalysts for the asymmetric synthesis of the this compound backbone.

Chiral Auxiliaries : This method involves temporarily attaching a chiral molecule (the auxiliary) to the starting material to direct the stereochemical outcome of a reaction. Evans' asymmetric alkylation is a powerful example of this approach, enabling the synthesis of complex chiral structures. nih.gov Developing auxiliaries suited for creating the specific quaternary center of this compound is a promising research avenue.

Chiral Resolution : This technique separates a racemic mixture into its individual enantiomers. One established method involves reacting the carboxylic acid mixture with a chiral resolving agent, such as an optically active amine or an alcohol like menthol, to form diastereomeric salts or esters. sciencenet.cngoogle.com These diastereomers, having different physical properties, can then be separated by crystallization or chromatography. google.com Further development of efficient and scalable resolution protocols is a key objective.

Table 1: Potential Synthetic Methodologies for Enantiopure this compound

This table summarizes key strategies in chiral synthesis and their potential application for producing single enantiomers of this compound.

| Methodology | Principle | Potential Application and Research Focus |

|---|---|---|

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a chiral environment, favoring the formation of one enantiomer over the other. | Development of specific rhodium, ruthenium, or palladium catalysts for the asymmetric construction of the quaternary stereocenter. wiley.com |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to control stereochemistry, then cleaved after the reaction. | Design of novel oxazolidinone or other auxiliaries to guide the alkylation process for forming the 3,3-dimethyl structure. nih.gov |

| Chiral Resolution | Separation of a 50:50 mixture of enantiomers (racemate) by converting them into diastereomers with different physical properties. sciencenet.cn | Screening for optimal chiral resolving agents (e.g., chiral amines or alcohols) and developing efficient crystallization or chromatographic separation methods. google.comaocs.org |

Integration of Advanced Analytical Platforms for Comprehensive Profiling

A thorough understanding of this compound requires sophisticated analytical techniques capable of separating it from its isomers and quantifying its enantiomers, even at trace levels in complex matrices. researchgate.net The integration of advanced chromatographic and spectroscopic platforms is crucial for this purpose.

Future directions in analytical chemistry for this compound include:

Chiral Chromatography : Direct separation of enantiomers is achievable using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). aocs.orgresearchgate.net Cyclodextrin-based CSPs are commonly used in GC-MS for this purpose. researchgate.net For HPLC, phases with bonded chiral polymers can offer excellent resolution. aocs.org Research is ongoing to develop more robust and versatile CSPs for a wider range of chiral acids.

Mass Spectrometry (MS) : Coupling chromatography with tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and selectivity needed for quantification in complex biological and environmental samples. researchgate.net Derivatization of the carboxylic acid group can sometimes be employed to improve chromatographic behavior and detection sensitivity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for structural elucidation. Advanced NMR techniques, including the use of chiral solvating agents, can help in determining the enantiomeric purity of a sample. researchgate.net

Table 2: Advanced Analytical Platforms for this compound

This table outlines key analytical technologies for the separation, identification, and quantification of this compound and its potential enantiomers.

| Platform | Principle | Application for this compound |

|---|---|---|

| Chiral GC-MS | Separates volatile chiral compounds based on their differential interaction with a chiral stationary phase, followed by mass-based detection. researchgate.net | Enantiomeric separation and quantification, particularly of derivatized forms to increase volatility. researchgate.net |

| Chiral HPLC | Separates chiral compounds in the liquid phase using a column packed with a chiral stationary phase. aocs.org | Preparative and analytical scale separation of enantiomers to obtain pure forms and determine enantiomeric excess. |

| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. | Trace-level detection and quantification in complex matrices like blood, urine, or environmental water samples. |

| NMR Spectroscopy | Uses magnetic fields and radio waves to determine the structure of molecules based on the properties of their atomic nuclei. | Unambiguous structure confirmation and determination of enantiomeric purity using chiral solvating or derivatizing agents. researchgate.net |

Deeper Elucidation of Biochemical Networks and Regulatory Mechanisms

Preliminary research suggests that this compound and its close structural analogs may have significant biological roles, particularly in neurology. One report indicates that this compound is a stereoselective drug that may be used for migraines and seizures, acting by binding to brain receptors for neurotransmitters like glutamate (B1630785) or GABA. This interaction could inhibit the release of the excitatory neurotransmitter glutamate and increase the activity of inhibitory GABA neurons.

Future research is needed to:

Identify Specific Molecular Targets : Utilizing techniques like molecular docking and affinity chromatography to pinpoint the precise proteins (receptors, enzymes) that interact with this compound. Studies on related compounds have explored binding to targets like the SORT1 receptor, which is involved in regulating protein levels. mdpi.com

Map Metabolic Pathways : Investigating how the compound is synthesized, modified, and degraded within organisms. Its structural similarity to other branched-chain fatty acids suggests it could play a role in lipid metabolism or cellular signaling. ontosight.ai

Understand Downstream Effects : Elucidating the full cascade of cellular events that occur after the compound binds to its target. For example, the activation of signaling pathways like Akt/eNOS, which is influenced by related molecules, can have profound effects on vascular health. mdpi.com

Interdisciplinary Approaches in Environmental Biogeochemistry

The study of synthetic compounds in the environment is a critical area of research. While data on this compound itself is scarce, the environmental behavior of its fluorinated analogs, which are part of the per- and poly-fluoroalkyl substances (PFAS) family, offers a roadmap for future investigation. researchgate.net PFAS are known for their persistence in the environment. ethz.ch

An interdisciplinary approach combining chemistry, microbiology, and geology is essential to understand the biogeochemistry of this compound. Key research questions include:

Environmental Fate and Transport : How does the compound move through soil, water, and air? Is it prone to bioaccumulation in organisms? Molecular docking simulations have been used to predict the bioaccumulation potential of related perfluorinated acids by assessing their binding strength to proteins like human serum albumin. ethz.ch

Biodegradation : Can microorganisms break down this compound? Identifying microbial communities and enzymatic pathways responsible for its degradation is crucial for assessing its environmental persistence. The fate of chiral pollutants can be highly dependent on microbial activity, which can vary by environment and season. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.